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Compound of Interest

Compound Name: 4-Di-p-tolylamino-benzaldehyde

Cat. No.: B1581233 Get Quote

An In-Depth Technical Guide to the Spectral Characterization of 4-Formyl-4',4''-

dimethyltriphenylamine

Introduction
4-Formyl-4',4''-dimethyltriphenylamine is a tertiary amine derivative possessing a unique

combination of electron-donating dimethylamino groups and an electron-withdrawing formyl

group. This molecular architecture makes it a compound of significant interest in materials

science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent

probes, and dye-sensitized solar cells. The triphenylamine (TPA) core is a well-established

hole-transporting moiety, and the strategic placement of functional groups allows for the fine-

tuning of its electronic and photophysical properties.

As a Senior Application Scientist, the unambiguous structural confirmation and purity

assessment of such a molecule are paramount before its incorporation into advanced materials

or complex chemical syntheses. This guide provides a comprehensive overview of the

expected spectral data for 4-Formyl-4',4''-dimethyltriphenylamine, grounded in fundamental

principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the

rationale behind the expected spectral features and outlining standardized protocols for data

acquisition.

Molecular Structure and Spectroscopic Preview
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To interpret spectral data effectively, one must first understand the molecule's structure and the

distinct chemical environments of its atoms.

Chemical Structure
The structure consists of a central nitrogen atom bonded to three phenyl rings. One ring is

substituted with a formyl group at the para position, while the other two rings each bear a

methyl group, also at the para position.

A diagram illustrating the chemical structure and atom numbering scheme for 4-Formyl-4',4''-

dimethyltriphenylamine.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge

[fontsize=10];

// Central Nitrogen N [label="N", pos="0,0!", fontcolor="#202124"];

// Phenyl Ring 1 (with Formyl group) C1 [label="C1", pos="-1.5,0.866!", fontcolor="#202124"];

C2 [label="C2", pos="-2.5,0.866!", fontcolor="#202124"]; C3 [label="C3", pos="-3,0!",

fontcolor="#202124"]; C4 [label="C4", pos="-2.5,-0.866!", fontcolor="#202124"]; C5 [label="C5",

pos="-1.5,-0.866!", fontcolor="#202124"]; C6 [label="C6", pos="-1,0!", fontcolor="#202124"]; N -

- C6; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Formyl Group C_formyl [label="C", pos="-4,-0!", fontcolor="#202124"]; H_formyl [label="H",

pos="-4.5,0.5!", fontcolor="#202124"]; O_formyl [label="O", pos="-4.5,-0.5!",

fontcolor="#202124"]; C3 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [label="="];

// Phenyl Ring 2 (with Methyl group) C7 [label="C7'", pos="0.75,1.3!", fontcolor="#202124"]; C8

[label="C8'", pos="1.25,2.165!", fontcolor="#202124"]; C9 [label="C9'", pos="2.25,2.165!",

fontcolor="#202124"]; C10 [label="C10'", pos="2.75,1.3!", fontcolor="#202124"]; C11

[label="C11'", pos="2.25,0.433!", fontcolor="#202124"]; C12 [label="C12'", pos="1.25,0.433!",

fontcolor="#202124"]; N -- C12; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;

// Methyl Group 1 C_methyl1 [label="CH₃", pos="3.75,1.3!", fontcolor="#202124"]; C10 --

C_methyl1;
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// Phenyl Ring 3 (with Methyl group) C13 [label="C7''", pos="0.75,-1.3!", fontcolor="#202124"];

C14 [label="C8''", pos="1.25,-2.165!", fontcolor="#202124"]; C15 [label="C9''",

pos="2.25,-2.165!", fontcolor="#202124"]; C16 [label="C10''", pos="2.75,-1.3!",

fontcolor="#202124"]; C17 [label="C11''", pos="2.25,-0.433!", fontcolor="#202124"]; C18

[label="C12''", pos="1.25,-0.433!", fontcolor="#202124"]; N -- C18; C13 -- C14 -- C15 -- C16 --

C17 -- C18 -- C13;

// Methyl Group 2 C_methyl2 [label="CH₃", pos="3.75,-1.3!", fontcolor="#202124"]; C16 --

C_methyl2; }

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule.

¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard

(0 ppm).

Instrument: A 300 MHz or higher field NMR spectrometer.

Acquisition: Record the spectrum at room temperature. Standard parameters include a 30-

degree pulse angle and a relaxation delay of 1-2 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Integrate the signals and reference the spectrum to the

TMS peak.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the

aromatic protons, and the methyl protons.
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Predicted

Chemical Shift

(δ, ppm)

Proton

Assignment
Multiplicity Integration Rationale

~9.5 - 9.9 Aldehyde (-CHO) Singlet (s) 1H

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the adjacent

oxygen and the

magnetic

anisotropy of the

C=O bond. A

reported value

for this

compound is δ

9.47 (s)[1].

~7.6 - 7.8
Aromatic (ortho

to -CHO)
Doublet (d) 2H

These protons

are deshielded

by the electron-

withdrawing

effect of the

formyl group.

~7.0 - 7.3
Aromatic (ortho

to -N)
Multiplet (m) 10H

Protons on the

phenyl rings are

in a complex

region,

influenced by

both the central

nitrogen and the

para-

substituents.

~2.3 - 2.4 Methyl (-CH₃) Singlet (s) 6H The two methyl

groups are

chemically
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equivalent and

appear as a

single, sharp

peak in the

aliphatic region.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher

concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable

time.

Instrument: A 75 MHz or higher field NMR spectrometer.

Acquisition: Typically acquired with proton decoupling to simplify the spectrum to a series of

singlets. A larger number of scans is required compared to ¹H NMR.

Processing: Standard Fourier transformation, phasing, and baseline correction.

Key signals will correspond to the aldehyde carbonyl, the various aromatic carbons, and the

methyl carbons.
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Predicted Chemical Shift (δ,

ppm)
Carbon Assignment Rationale

~190 - 193 Aldehyde Carbonyl (C=O)

The carbonyl carbon is

significantly deshielded and

appears far downfield, a

characteristic feature for

aldehydes[2].

~150 - 155 Aromatic C (C-N, formyl ring)

The carbon directly attached to

the nitrogen on the formyl-

substituted ring is expected to

be downfield.

~145 - 150 Aromatic C (C-N, methyl rings)
Carbons attached to the

central nitrogen.

~135 - 140 Aromatic C (C-CH₃)
Carbons bearing the methyl

groups.

~130 - 133 Aromatic C (ortho to -CHO)
Aromatic carbons adjacent to

the formyl group.

~120 - 130 Aromatic C (unsubstituted)
Remaining aromatic carbons

appear in the typical range.

~20 - 22 Methyl (-CH₃)

The aliphatic methyl carbons

will appear far upfield,

consistent with sp³ hybridized

carbons attached to an

aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
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Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). A

background scan is performed first.

Processing: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

The IR spectrum will be dominated by vibrations from the aldehyde and the aromatic rings.
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Predicted

Wavenumber (cm⁻¹)
Vibrational Mode Intensity Rationale

~2820 and ~2720
C-H Stretch

(Aldehyde)
Medium/Weak

These two bands,

known as Fermi

doublets, are

characteristic of the C-

H stretch in an

aldehyde group.

~1700 - 1680
C=O Stretch

(Aldehyde)
Strong, Sharp

The carbonyl stretch

is one of the most

intense and

recognizable peaks in

an IR spectrum due to

the large change in

dipole moment during

vibration[2][3].

Conjugation with the

aromatic ring slightly

lowers the frequency

from a typical aliphatic

aldehyde.

~1600 and ~1480
C=C Stretch

(Aromatic)
Medium

These absorptions are

characteristic of the

carbon-carbon double

bond stretching within

the aromatic rings.

~1320
C-N Stretch (Aryl

Amine)
Medium

The stretching

vibration of the

carbon-nitrogen bond

of the triphenylamine

core.

~820 C-H Bend (Para-

disubstituted)

Strong This strong out-of-

plane bending

vibration is highly

characteristic of 1,4-
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disubstituted (para)

aromatic rings.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Sample Introduction: The sample is introduced into the instrument, often dissolved in a

suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or as a solid

for Electron Ionization (EI).

Ionization: The sample is ionized (e.g., by electron impact or protonation).

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z, generating a

mass spectrum.

The molecular formula of 4-Formyl-4',4''-dimethyltriphenylamine is C₂₁H₁₉NO, giving it a

monoisotopic mass of approximately 301.15 Da.

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak (or

[M+H]⁺ in ESI) at m/z ≈ 301.

Key Fragments: The molecule is expected to fragment in a predictable manner. The most

likely initial fragmentations involve the loss of the weakest bonds or stable neutral molecules.

Loss of the formyl radical (•CHO): A significant peak would be expected at m/z ≈ 272,

corresponding to the [M - 29]⁺ ion.

Loss of a methyl radical (•CH₃): A peak at m/z ≈ 286, corresponding to the [M - 15]⁺ ion, is

also plausible.

A diagram illustrating a predicted primary fragmentation pathway for 4-Formyl-4',4''-

dimethyltriphenylamine under electron ionization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded,

fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge

[fontname="Helvetica", fontsize=10, color="#5F6368"];

parent [label="[C₂₁H₁₉NO]⁺\nm/z = 301\n(Molecular Ion)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; frag1 [label="[C₂₀H₁₉N]⁺\nm/z = 272", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; frag2 [label="[C₂₀H₁₆NO]⁺\nm/z = 286", fillcolor="#FBBC05",

fontcolor="#202124"];

parent -> frag1 [label="- •CHO (29 Da)"]; parent -> frag2 [label="- •CH₃ (15 Da)"]; }

Conclusion
The comprehensive spectral analysis of 4-Formyl-4',4''-dimethyltriphenylamine provides a self-

validating system for its structural confirmation. The ¹H NMR spectrum is defined by a

characteristic downfield aldehyde singlet around δ 9.47 ppm[1]. The ¹³C NMR spectrum is

anchored by the carbonyl carbon peak near δ 190 ppm. IR spectroscopy confirms the key

functional groups with a strong C=O stretch around 1700 cm⁻¹ and characteristic aldehyde C-H

stretches. Finally, mass spectrometry verifies the molecular weight with a molecular ion peak at

m/z ≈ 301 and shows predictable fragmentation patterns. Together, these techniques provide

an unambiguous fingerprint, ensuring the identity and purity of the material for researchers and

drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Formyl-4',4''-dimethyltriphenylamine spectral data
(NMR, IR, Mass)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581233#4-formyl-4-4-dimethyltriphenylamine-
spectral-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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